molecular formula C23H14BrN3O2 B2511236 (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 313954-38-0

(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2511236
CAS No.: 313954-38-0
M. Wt: 444.288
InChI Key: FTZSOAVOERYIOT-VYIQYICTSA-N
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Description

(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a novel synthetic compound designed for research applications, particularly in the field of oncology. It belongs to a class of 2-imino-2H-chromene-3-carboxamide derivatives that have demonstrated significant potential as cytotoxic agents . Similar compounds within this structural family have shown potent inhibitory activity against various cancer cell lines, including leukemic (MOLT-4) and ovarian (SK-OV-3) cells, suggesting its utility in probing cell proliferation and death pathways . The structural core of this molecule is recognized for its versatility in synthetic chemistry, serving as a key intermediate for constructing more complex heterocyclic systems, such as pyrazoles, pyrimidines, and various fused ring structures, which are valuable scaffolds in medicinal chemistry and drug discovery . From a mechanistic perspective, research on analogous molecules indicates that this compound may function by targeting specific enzymatic pathways. Molecular docking studies of related structures suggest potential interaction with the catalytic site of enzymes like aldose reductase (AKR1B10), an enzyme implicated in cancer cell metabolism and proliferation . The presence of the bromo and cyano substituents on the chromene and phenylimino rings, respectively, is intended to modulate the compound's electronic properties, binding affinity, and metabolic stability, thereby enhancing its specificity and potency as a research tool for investigating oncogenic targets . This product is intended for research purposes only in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-2-(3-cyanophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrN3O2/c24-17-9-10-21-16(12-17)13-20(22(28)26-18-6-2-1-3-7-18)23(29-21)27-19-8-4-5-15(11-19)14-25/h1-13H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSOAVOERYIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This two-step approach begins with the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde (A ) and N-cyanoacetyl-N-phenylamide (B ) in the presence of a base catalyst (e.g., aqueous Na2CO3). The aldehyde group of A reacts with the active methylene group of B , forming an α,β-unsaturated intermediate (C ). Intramolecular cyclization then yields the chromene core (D ) (Figure 1).

In the second step, D undergoes amidation with 3-cyanoaniline (E ) using a coupling agent such as PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate]. This forms the target compound via nucleophilic acyl substitution.

Optimization and Yields

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature : 25°C for condensation; 0–5°C for amidation
  • Yield : 65–78% overall

Table 1: Key Parameters for Knoevenagel-Amidation Method

Step Catalyst Time (h) Yield (%)
Condensation Na2CO3 4–6 70–80
Amidation PyBOP 12–24 60–75

One-Pot Domino Synthesis

Reaction Design

This method combines Michael addition and cyclization in a single pot. A mixture of 5-bromo-2-hydroxybenzaldehyde (A ), ethyl cyanoacetate (F ), and 3-cyanoaniline (E ) reacts in ethanol under reflux. The base (piperidine) facilitates sequential enolate formation, conjugate addition, and ring closure.

Advantages and Limitations

  • Advantages : Reduced purification steps; atom economy of 85–90%.
  • Limitations : Requires precise stoichiometry; side products (e.g., over-alkylation) may form if temperatures exceed 80°C.

Table 2: One-Pot Synthesis Conditions

Parameter Value
Temperature 78°C (reflux)
Time 8–10 h
Solvent Ethanol
Yield 72–82%

Phosphine-Mediated Coupling

Mechanistic Pathway

Triphenylphosphine (G ) reacts with dimethyl acetylenedicarboxylate (H ) to form a zwitterionic intermediate (I ), which subsequently reacts with 5-bromo-2-hydroxybenzaldehyde (A ). The intermediate undergoes proton transfer and cyclization to generate the chromene ester (J ), which is then converted to the carboxamide via aminolysis with 3-cyanoaniline (E ).

Kinetic and Thermodynamic Insights

  • Rate-Determining Step : Cyclization (ΔG‡ = 78.42 kJ/mol, ΔS‡ = −67.09 J/mol·K).
  • Activation Energy : 61.30 kJ/mol for the overall reaction.

Table 3: Activation Parameters for Phosphine-Mediated Synthesis

Parameter Value
ΔG‡ (Cyclization) 78.42 ± 4.61 kJ/mol
ΔH 58.88 ± 2.34 kJ/mol
Solvent Effect (DCM vs. THF) 15% higher yield in DCM

Solid-Phase Synthesis Using Resin Support

Methodology

A Wang resin-bound chromene ester (K ) is treated with 3-cyanoaniline (E ) in the presence of HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide). After cleavage from the resin (using 95% TFA), the crude product is purified via recrystallization.

Scalability and Purity

  • Purity : >95% (HPLC)
  • Scale : Up to 50 g per batch

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.

    Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiol-substituted chromenes.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit notable anticancer properties. Studies have shown that (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different human cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)8.5
This compoundA549 (lung cancer)0.9
This compoundPC-3 (prostate cancer)35.0

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. It has been found to inhibit key enzymes involved in bacterial replication, such as DNA gyrase and dihydrofolate reductase.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for related derivatives:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
(2Z)-6-bromo derivativeE. coli0.2231.64
(2Z)-6-bromo derivativeS. aureus0.3528.50

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Material Science Applications

Beyond its biological applications, this compound has potential uses in material sciences, particularly in the development of organic electronic materials and sensors due to its unique electronic properties.

Organic Electronics

The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics can be modified to enhance charge mobility and stability in these devices.

Sensors

Due to its reactive nature, this compound can be utilized in the development of chemical sensors that detect specific analytes through changes in fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imino and cyano groups are crucial for its binding affinity and specificity. Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: Meta vs. Para Substitution

Evidence from HIV-1 RNase H/Integrase (IN) inhibition studies () highlights the critical role of substituent position on biological activity:

Compound Substituent Position RNase H IC₅₀ (µM) IN IC₅₀ (µM) Selectivity (RNase H/IN Ratio)
79 Para (4-cyanophenyl) 1.77 1.18 ~1.5
80 Meta (3-cyanophenyl) Reduced activity Reduced N/A
82 Meta (3-cyanophenyl) Improved Improved Higher selectivity
  • Meta-substituted analogs (e.g., compound 82) demonstrated enhanced selectivity for RNase H over IN compared to para-substituted counterparts. However, replacing a 4-cyanophenyl with a 3-cyanophenyl group (compound 80) reduced dual inhibitory activity, suggesting that additional structural factors (e.g., pyrimidyl groups in compound 81) modulate efficacy .

Substituent Type: Cyano vs. Phenoxy vs. Methylsulfanyl

(a) 3-Cyanophenyl vs. 4-Phenoxyphenyl
  • The target compound’s 3-cyanophenyl group (electron-withdrawing) contrasts with the 4-phenoxyphenyl substituent in ’s analog.
(b) 3-Cyanophenyl vs. 4-Methylsulfanylphenyl
  • The methylsulfanyl group in ’s analog introduces sulfur-mediated interactions (e.g., hydrogen bonding, redox activity). This substituent may enhance metabolic stability but reduce polarity compared to cyano .

Core Structure: Chromene vs. Benzothieno-Furan

  • describes a benzothieno[3,2-b]furan carboxamide with a bromo substituent. The fused heterocyclic core increases rigidity and may alter binding kinetics compared to the chromene system, though both share carboxamide and halogen substituents .

Carboxamide Substituents: N-Phenyl vs. Tetrahydrofuran-Methyl

  • The N-phenyl group in the target compound supports π-π interactions, whereas the tetrahydrofuran-methyl group in ’s analog could improve solubility via oxygen-mediated hydrogen bonding .

Research Implications and Limitations

  • Key Finding : Meta-substituted derivatives like the target compound balance RNase H/IN inhibition but require synergistic substituents (e.g., pyrimidyl groups) for optimal activity .
  • Data Gaps : Direct enzymatic or cellular activity data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Design Recommendations :
    • Prioritize meta-substituted electron-withdrawing groups for target engagement.
    • Optimize carboxamide substituents to fine-tune solubility and binding.

Biological Activity

The compound (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide belongs to a class of chromene derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of chromene derivatives often involves various chemical transformations that enhance their biological properties. The specific compound can be synthesized through a multi-step process involving the reaction of 6-bromo-2H-chromene with appropriate amines and isocyanides to introduce the cyanophenyl and carboxamide functionalities.

Antimicrobial Properties

Recent studies have documented the antimicrobial activity of chromene derivatives, including those similar to this compound. For instance, a series of thiazole-linked chromenes demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .

CompoundActivityReference
This compoundAntimicrobial (potential)
6-Bromo derivativesIC50 ~1 μM against P2Y6 receptor
Thiazole-linked chromenesEffective against Gram-positive bacteria

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. For example, derivatives related to this compound have been identified as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation . The selectivity for COX-2 over COX-1 is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Antagonism : The compound may act as an antagonist at G-protein coupled receptors such as P2Y6, inhibiting calcium mobilization in astrocytoma cells .
  • Inhibition of Enzymatic Activity : By selectively inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.

4. Case Studies

A notable case study involved the evaluation of a series of chromene derivatives for their antimicrobial activities. The study found that specific substitutions on the chromene scaffold significantly influenced their antibacterial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

5. Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas for investigation include:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.

Q & A

Basic: What are the standard synthetic routes for (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Chromene Core Formation : Cyclization of a substituted salicylaldehyde derivative with a brominated acetylene or propargyl alcohol under acidic conditions (e.g., H₂SO₄ or PPA) to form the 6-bromo-2H-chromene scaffold.

Imine Formation : Condensation of the chromene-3-carbaldehyde intermediate with 3-cyanoaniline in a polar aprotic solvent (e.g., DMF or DMSO) under reflux, using catalytic acetic acid to promote Schiff base formation.

Amidation : Coupling of the imine intermediate with phenyl isocyanate or aniline derivatives via nucleophilic acyl substitution, often using coupling agents like EDC/HOBt in dichloromethane.
Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) .

Advanced: How can reaction conditions be optimized to preserve the Z-configuration of the imine group during synthesis?

Answer:
The Z-configuration is stabilized by:

  • Solvent Choice : Use non-polar solvents (e.g., toluene) to minimize solvation effects that might favor E-isomerization.
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal isomerization.
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to coordinate the imine nitrogen, locking the Z-configuration.
  • Kinetic Trapping : Rapid quenching of the reaction post-condensation (e.g., ice-water bath) to arrest conformational changes.
    Validation via NOESY NMR or X-ray crystallography is critical to confirm stereochemical integrity .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the chromene backbone (e.g., δ 6.8–7.5 ppm for aromatic protons), imine proton (δ ~8.2 ppm), and carboxamide carbonyl (δ ~168 ppm).
    • NOESY : Confirm Z-configuration via spatial proximity of the imine proton and chromene C3-H.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the bromine and cyano substituents .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) using the B3LYP hybrid functional (incorporating exact exchange from Hartree-Fock) is employed:

  • Basis Sets : 6-311+G(d,p) for geometry optimization and electronic structure analysis.
  • Key Outputs :
    • HOMO-LUMO gaps to assess reactivity (narrow gaps suggest electrophilic susceptibility).
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., cyano group’s electron-withdrawing effect).
  • Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) for absorption maxima .

Basic: What biological targets are associated with structurally analogous chromene derivatives?

Answer:
Analogous compounds exhibit activity against:

  • Kinases : HsCK1e (44% inhibition at 10 µM) via competitive binding to the ATP pocket.
  • Proteases : DPP-4 (IC₅₀ ~50 nM) through hydrogen bonding with catalytic residues.
  • Cancer Pathways : Apoptosis induction in HCT116 cells (IC₅₀ ~12 µM) by disrupting Bcl-2/Bax balance.
    These activities are attributed to the chromene core’s planar structure and substituent-driven target affinity .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

Answer:

  • Variable Substituents : Compare bromine (electron-withdrawing) vs. methoxy (electron-donating) at C6; bromine enhances kinase inhibition but reduces solubility.
  • Assay Conditions : Discrepancies in IC₅₀ values may arise from differing ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays).
  • Purity Metrics : HPLC purity thresholds (>95% vs. >98%) impact activity; trace impurities (e.g., E-isomer) may act as off-target inhibitors.
  • Molecular Dynamics : Simulate binding poses to explain divergent inhibition profiles across homologs (e.g., fluorophenyl vs. cyanophenyl imines) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Continuous Flow Reactors : Enhance yield (≥85%) and reproducibility for imine formation by maintaining precise residence times and temperature gradients.
  • Catalyst Recycling : Immobilize Lewis acids (e.g., ZnCl₂ on silica) to reduce waste and costs.
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DMF) to improve crystal habit and filtration rates.
  • Process Analytics : Implement inline FTIR to monitor reaction progression and detect intermediates .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chromene core.
  • Hydrolytic Stability : Avoid aqueous buffers at pH >8, where the imine bond may hydrolyze.
  • Thermal Degradation : Decomposes above 150°C; use low-temperature techniques (e.g., freeze-drying) for lyophilization .

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